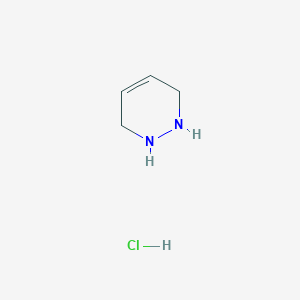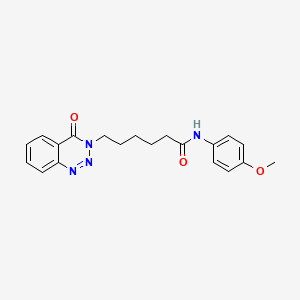
2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride, commonly known as TMTD, is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. TMTD is a white crystalline powder that is soluble in water, ethanol, and acetone. It is commonly used as a cross-linking agent in the rubber industry and as a fungicide in agriculture.
科学的研究の応用
Anticancer Activity
Thiazolidine derivatives have been investigated for their potential as anticancer agents. The presence of sulfur in the thiazolidine moiety enhances its pharmacological properties. Researchers have explored the use of this compound in inhibiting cancer cell growth and metastasis .
Anticonvulsant Properties
Thiazolidine derivatives, including our compound of interest, have shown promise as anticonvulsants. These molecules may modulate neuronal activity and reduce seizure susceptibility .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against various pathogens. Researchers have studied its effectiveness against bacteria, fungi, and other microorganisms .
Anti-Inflammatory Potential
Thiazolidine derivatives exhibit anti-inflammatory properties. Our compound may play a role in mitigating inflammatory responses, making it relevant for conditions associated with inflammation .
Neuroprotective Effects
Thiazolidine-based compounds have been investigated for their neuroprotective properties. They may help prevent neuronal damage and support brain health .
Antioxidant Activity
The presence of sulfur in the thiazolidine ring contributes to antioxidant properties. Researchers have explored the compound’s ability to scavenge free radicals and protect cells from oxidative stress .
These diverse biological responses highlight the compound’s potential as a valuable scaffold for drug development. Researchers continue to explore its synthesis, pharmacokinetics, and clinical applications, aiming to design next-generation drug candidates . If you need further details or additional applications, feel free to ask! 😊
特性
IUPAC Name |
2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6(2)5(7)4-11(9,10)8(6)3;/h5H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSZHYHCHONMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS(=O)(=O)N1C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)




![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)